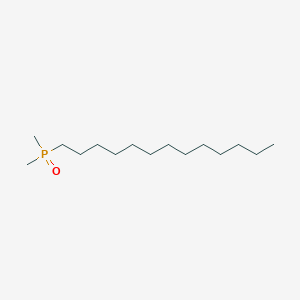
Dimethyl(oxo)tridecyl-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(oxo)tridecyl-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two methyl groups, an oxo group, and a tridecyl chain. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl(oxo)tridecyl-lambda~5~-phosphane can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route.
From Metallated Phosphines: This involves the reaction of metallated phosphines with various electrophiles.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated organic compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to the corresponding phosphines using reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
Dimethyl(oxo)tridecyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and reduced phosphines .
科学研究应用
Dimethyl(oxo)tridecyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism by which dimethyl(oxo)tridecyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form bonds with various biomolecules, influencing their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context .
相似化合物的比较
Similar Compounds
Dimethylphenylphosphine: Similar in structure but with a phenyl group instead of a tridecyl chain.
Dimethyl(1-pyrenyl)phosphine: Contains a pyrenyl group instead of a tridecyl chain.
Diallylphenylphosphine: Features allyl groups and a phenyl group.
Uniqueness
Dimethyl(oxo)tridecyl-lambda~5~-phosphane is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science .
属性
CAS 编号 |
186953-53-7 |
|---|---|
分子式 |
C15H33OP |
分子量 |
260.40 g/mol |
IUPAC 名称 |
1-dimethylphosphoryltridecane |
InChI |
InChI=1S/C15H33OP/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(2,3)16/h4-15H2,1-3H3 |
InChI 键 |
QUHDMEIQAUXVOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCP(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)




![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)







![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
